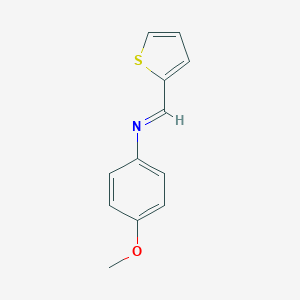

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWHLIROYKRIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312070 | |

| Record name | (E)-N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13533-27-2 | |

| Record name | NSC249301 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure and Reaction Mechanism

In a typical synthesis, equimolar quantities of 4-methoxyaniline (1.23 g, 10 mmol) and thiophene-2-carbaldehyde (1.12 g, 10 mmol) are dissolved in anhydrous ethanol (30 mL) under nitrogen atmosphere. A catalytic amount of glacial acetic acid (0.5 mL) is added to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine. The reaction mixture is refluxed at 78°C for 6–8 hours, with progress monitored via thin-layer chromatography (TLC) using silica gel plates and a hexane-ethyl acetate (7:3) mobile phase. Post-reaction, the mixture is cooled to 0°C, inducing crystallization of the product. The crude solid is filtered, washed with cold ethanol, and recrystallized from hot ethanol to yield pure this compound as pale-yellow crystals (yield: 72–78%).

Key Reaction Parameters:

-

Solvent: Ethanol (polar, protic) enhances imine stability and facilitates dehydration.

-

Catalyst: Acetic acid accelerates the reaction by polarizing the carbonyl group.

-

Temperature: Reflux conditions ensure sufficient energy for dehydration.

Alternative Synthetic Approaches

Solvent Variation: Tetrahydrofuran (THF) System

A patent detailing the synthesis of thiophene derivatives highlights the use of THF as an alternative solvent. In this method, 4-methoxyaniline and thiophene-2-carbaldehyde are dissolved in anhydrous THF (3 volumes per gram of reactants) and stirred at 50–55°C for 4 hours. The homogeneous solution is cooled to 25°C, and the product is precipitated by adding n-hexane (10 volumes). This method achieves a comparable yield (70–75%) but requires additional purification steps to remove residual THF.

Catalyst-Free Synthesis Under Microwave Irradiation

Emerging techniques employ microwave-assisted synthesis to reduce reaction times. A mixture of reactants in ethanol is irradiated at 100°C for 15 minutes, yielding the imine in 68% yield. While faster, this method demands specialized equipment and may compromise scalability.

Optimization and Yield Enhancement

Molar Ratio and Stoichiometry

Variations in the molar ratio of 4-methoxyaniline to thiophene-2-carbaldehyde (1:1 vs. 1:1.2) reveal that a slight excess of aldehyde (1.2 equiv.) improves yield by driving the equilibrium toward imine formation. Excess amine, however, leads to side products such as bis-imine derivatives.

Temperature and Reaction Duration

Lower temperatures (25–40°C) prolong reaction times (24–48 hours) but minimize side reactions, whereas reflux conditions (78°C) complete the reaction in 6 hours. Prolonged heating (>10 hours) risks oxidative degradation of the thiophene ring.

Characterization and Analytical Data

Spectroscopic Analysis

-

FT-IR (KBr, cm⁻¹):

-

¹H NMR (400 MHz, CDCl₃, δ ppm):

-

¹³C NMR (100 MHz, CDCl₃, δ ppm):

Physicochemical Properties

Challenges and Mitigation Strategies

Hydrolysis of Imine Bond

The imine linkage is susceptible to hydrolysis in aqueous or acidic conditions. Storage under anhydrous environments and use of molecular sieves during synthesis mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the methoxyphenyl and thiophenyl groups.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine, with the molecular formula , exhibits unique structural characteristics that make it suitable for various applications. Its structure combines a methoxy-substituted phenyl group with a thiophene moiety, contributing to its chemical reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. The compound's structure suggests it may interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of thiophene compounds often exhibit anti-inflammatory, analgesic, and anticancer activities.

Case Studies:

- A study demonstrated that thiophene derivatives could inhibit specific cancer cell lines, suggesting that this compound might possess similar properties .

- Another investigation focused on the synthesis of novel thiophene-based compounds, showing promising results in terms of their pharmacological profiles .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis pathways.

Applications:

- It can be utilized in the formation of pyrimidine derivatives through reactions with isothiocyanatoketones and acylguanidines .

- The compound can also be involved in condensation reactions to form larger heterocyclic systems, which are essential in developing new pharmaceuticals .

Material Science

This compound is being explored for its potential use in organic electronics. The presence of thiophene units enhances the electronic properties of materials, making them suitable for applications such as organic photovoltaic cells and field-effect transistors.

Research Findings:

- Functionalized thiophene derivatives have shown improved charge transport properties when incorporated into organic electronic devices, suggesting that this compound could enhance device performance .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Heterocyclic Analogues

| Compound | Aromatic System | Corrosion Inhibition (%) | Key Application | Reference |

|---|---|---|---|---|

| MTM | Thiophene | 97.93 | Mild steel protection | |

| FMM | Furan | 92.1 | Corrosion inhibition | |

| MPM | Pyrrole | 88.5 | Corrosion inhibition |

Substituent Effects on the Aromatic Ring

Variations in the aryl group significantly impact chemical and biological activities:

- N-(4-Methoxybenzyl)-1-(4-methoxyphenyl)methanimine (1d) : Contains dual methoxy groups. This compound shows enhanced solubility in polar solvents due to increased electron-donating effects, but reduced thermal stability (m.p. ~120°C) compared to MTM (m.p. ~215–217°C) .

- N-(4-Trifluoromethylphenyl)-1-(4-methoxyphenyl)methanimine (1i) : Substitution with a trifluoromethyl group introduces strong electron-withdrawing effects, lowering antioxidant activity but improving insecticidal properties .

Table 2: Substituent Effects on Physicochemical Properties

Antioxidant and Antibacterial Activity

- 1-(4-Methoxyphenyl)-N-(naphthalen-1-yl)methanimine : Exhibits moderate DPPH radical scavenging activity (IC₅₀ = 42 µM), outperformed by ascorbic acid (IC₅₀ = 28 µM) .

- 1-(4-Methoxyphenyl)-N-(4-(5-(thiophen-2-yl)-dihydroisoxazol-3-yl)phenyl)methanimine : Shows antibacterial activity against E. coli (MIC = 12.5 µg/mL) due to the dihydroisoxazole moiety .

Biological Activity

N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine is a compound that has garnered interest in scientific research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be described structurally as follows:

- Molecular Formula : CHNS

- Molecular Weight : 220.29 g/mol

- IUPAC Name : this compound

The compound features a methoxy-substituted phenyl group attached to a thiophene ring through a methanimine linkage, which is critical for its biological activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Protein Tyrosine Phosphatase (PTP) Inhibition : The compound has been explored for its role as a PTP inhibitor, which is significant in the regulation of cellular signaling pathways involved in cancer and other diseases. Inhibition of PTPs can lead to altered phosphorylation states of proteins, affecting cellular processes such as proliferation and survival.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms .

Research Findings

Recent studies have highlighted the biological activity of this compound. Below are key findings from various research articles:

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

- Case Study on Cancer Cell Lines : A study involving MCF-7 and Bel-7402 cell lines indicated significant cytotoxic effects attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways. The results suggested that this compound could serve as a lead structure for developing novel anticancer agents.

- Metabolic Enzyme Inhibition : Another investigation focused on the inhibition of acetylcholinesterase (AChE), showing promise for treating neurodegenerative diseases. The compound demonstrated effective inhibition rates comparable to established AChE inhibitors, suggesting its potential role in Alzheimer’s disease management .

- In Vivo Studies : Preliminary animal studies have indicated that administration of this compound resulted in reduced tumor size in xenograft models, further supporting its anticancer efficacy .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-1-thiophen-2-ylmethanimine, and how can reaction yields be improved?

The compound is typically synthesized via Schiff base condensation between 2-thiophenecarboxaldehyde and 4-methoxyaniline. A reflux in ethanol (1–2 hours, equimolar ratios) yields crystalline products suitable for X-ray analysis . To improve yields, consider solvent choice (e.g., anhydrous ethanol), controlled evaporation, and stoichiometric precision. Characterization via melting point analysis (402–404 K) and spectroscopic methods (IR, NMR) is critical for purity validation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this Schiff base?

X-ray crystallography is essential for resolving stereochemistry (e.g., Z/E isomerism) and confirming molecular geometry . Hirshfeld surface analysis and DFT calculations complement crystallographic data to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . IR spectroscopy identifies C=N stretching (~1600–1640 cm⁻¹), while ¹H/¹³C NMR confirms aromatic methoxy (-OCH₃) and imine (CH=N) proton environments .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by light, temperature, and solvent exposure. Store in inert atmospheres (argon/nitrogen) at 4°C to prevent oxidation. Avoid strong oxidizers (e.g., peroxides), which may degrade the imine bond . Thermal gravimetric analysis (TGA) can quantify decomposition thresholds .

Advanced Research Questions

Q. What computational methods are effective for predicting the electronic and optical properties of this Schiff base?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level accurately model HOMO-LUMO gaps, dipole moments, and nonlinear optical (NLO) properties . Time-Dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, which correlate with experimental photoluminescence data . Solvent effects (polarizable continuum models) refine computational accuracy .

Q. How do steric and electronic substituents on the thiophene or methoxyphenyl rings influence reactivity and regioselectivity?

Electron-withdrawing groups (e.g., nitro on thiophene) increase imine electrophilicity, favoring nucleophilic attacks. Steric hindrance from bulky substituents (e.g., isopropyl groups) alters reaction pathways, as seen in imine-imine rearrangements mediated by potassium hydride . Comparative studies using Hammett constants or Fukui indices can quantify substituent effects .

Q. What mechanistic insights explain contradictions in catalytic activity between similar Schiff bases?

Divergent catalytic behaviors (e.g., in oxidation reactions) arise from differences in Lewis acidity (imine nitrogen), π-conjugation, and steric accessibility. For example, thiophene’s sulfur atom may enhance metal coordination compared to furan-based analogues . Kinetic studies (e.g., Eyring plots) and in-situ FTIR monitor intermediate formation to resolve mechanistic ambiguities .

Q. Can this compound serve as a precursor for bioactive or functional materials?

Schiff bases with thiophene moieties exhibit antimicrobial and antitumor potential. Functionalization via β-lactam formation (using ketenes) or coordination with transition metals (e.g., Cu²⁺) enhances bioactivity . For materials science, its planar structure and π-conjugation make it a candidate for organic semiconductors or sensors .

Methodological Considerations

-

Synthesis Protocol :

- Dissolve 2-thiophenecarboxaldehyde (0.049 mmol) and 4-methoxyaniline (0.049 mmol) in anhydrous ethanol (20 mL each).

- Reflux at 78°C for 1–2 hours under stirring.

- Crystallize via slow evaporation (yield: ~78%) .

-

Data Contradiction Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.